molecular formula C23H26N2O5 B12071315 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate

1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate

Cat. No.: B12071315
M. Wt: 410.5 g/mol
InChI Key: RDRVKXWJYVTQRA-UHFFFAOYSA-N
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Description

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azetidine ring fused to a benzo[b][1,4]oxazine moiety, with benzyl and tert-butyl groups attached. The spirocyclic structure imparts significant strain to the molecule, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and the subsequent spirocyclization with the benzo[b][1,4]oxazine moiety. Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and various bases and solvents to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    NBS: Used for benzylic bromination.

    Hydrogenation catalysts: Used for reduction reactions.

    Bases and solvents: Used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, benzylic bromination with NBS would yield a brominated derivative, while hydrogenation would reduce the azetidine ring to a more saturated structure.

Scientific Research Applications

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate is unique due to its spirocyclic structure, which imparts significant strain and influences its reactivity and stability. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials with unique properties.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

1-O'-benzyl 4-O-tert-butyl spiro[2H-1,4-benzoxazine-3,3'-azetidine]-1',4-dicarboxylate

InChI

InChI=1S/C23H26N2O5/c1-22(2,3)30-21(27)25-18-11-7-8-12-19(18)29-16-23(25)14-24(15-23)20(26)28-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3

InChI Key

RDRVKXWJYVTQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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